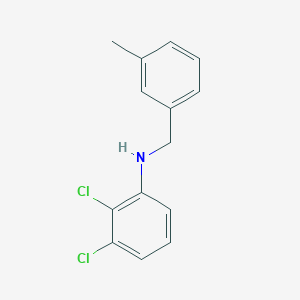
2,3-Dichloro-N-(3-methylbenzyl)aniline
Descripción general
Descripción
2,3-Dichloro-N-(3-methylbenzyl)aniline is a useful research compound. Its molecular formula is C14H13Cl2N and its molecular weight is 266.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,3-Dichloro-N-(3-methylbenzyl)aniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- IUPAC Name: this compound
- Molecular Formula: C13H12Cl2N
- Molecular Weight: 265.15 g/mol
The biological activity of this compound may be attributed to its structural characteristics, particularly the dichloro and methylbenzyl substituents. These groups can influence the compound's interaction with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar aniline derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Research indicates that halogenated anilines often exhibit antimicrobial properties. The presence of chlorine atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within microorganisms.
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Studies on similar compounds suggest potential cytotoxic effects at high concentrations.
- Case Study : In a study assessing the cytotoxicity of various aniline derivatives, compounds with dichloro substitutions demonstrated significant cytotoxic effects on human cell lines at concentrations above 50 µM .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several dichlorinated anilines, including this compound. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assessment : In vitro tests conducted on human cancer cell lines revealed that the compound could induce apoptosis at certain concentrations, highlighting its potential as an anticancer agent .
Propiedades
IUPAC Name |
2,3-dichloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-4-2-5-11(8-10)9-17-13-7-3-6-12(15)14(13)16/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJKXNMUMKBQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















